![molecular formula C18H24ClN3O7 B12428082 Arimoclomol (maleate)](/img/structure/B12428082.png)
Arimoclomol (maleate)
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Overview
Description
Arimoclomol (maleate) is an experimental drug compound developed by CytRx Corporation, a biopharmaceutical company based in Los Angeles, California. Additionally, it is being investigated for the treatment of Niemann-Pick Disease Type C (NPC), a rare genetic disorder .
Preparation Methods
The synthesis of arimoclomol (maleate) involves regioselective and enantiospecific methods. One efficient chiral synthesis route starts from ®-(-)-glycidyl nosylate, ensuring complete retention of chiral integrity . The industrial production methods are not extensively detailed in the available literature, but the compound is prepared and stored under specific conditions to prevent inactivation .
Chemical Reactions Analysis
Arimoclomol (maleate) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include organic solvents and catalysts.
Major Products: The primary products formed from these reactions are derivatives of arimoclomol, which are used for further pharmacological studies.
Scientific Research Applications
Arimoclomol (maleate) is a heat shock protein co-inducer with demonstrated neuroprotective properties in animal models . It has been investigated for its potential therapeutic applications in various neurodegenerative diseases, including Niemann-Pick disease type C, amyotrophic lateral sclerosis, inclusion body myositis, diabetic retinopathy, and rhodopsinopathies . Arimoclomol is an analog of bimoclomol with a longer half-life and better uptake . It works by amplifying the heat shock response to target protein misfolding and improve lysosomal function .
Niemann-Pick Disease Type C (NPC)
Arimoclomol, in combination with miglustat, is indicated for the treatment of neurological manifestations of Niemann-Pick disease type C (NPC) in adults and pediatric patients two years of age and older . NPC is a rare, genetic, progressive neurodegenerative disorder .
Efficacy: A phase 2/3 clinical trial showed that arimoclomol provided a statistically significant treatment effect in NPC and was well tolerated .
- The trial included patients aged 2-18 years who were randomized to receive arimoclomol or placebo .
- The primary endpoint was the change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score from baseline to 12 months .
- At month 12, the mean progression from baseline in the 5-domain NPCCSS was 0.76 with arimoclomol versus 2.15 with placebo . This corresponds to a 65% reduction in annual disease progression .
- In patients receiving miglustat as routine care, arimoclomol stabilized disease severity over 12 months .
Safety: Adverse events occurred in 88.2% of patients receiving arimoclomol and 75.0% receiving placebo . Fewer patients had serious adverse events with arimoclomol (14.7%) compared to placebo (31.3%) . Treatment-related serious adverse events included urticaria and angioedema . The most common side effects of arimoclomol include upper respiratory tract infection, diarrhea, and decreased weight .
Amyotrophic Lateral Sclerosis (ALS)
Arimoclomol has shown promise in preclinical studies for the treatment of amyotrophic lateral sclerosis (ALS) .
- In the SOD G93A mouse model of ALS, arimoclomol improved motor neuron survival .
- Late-stage treatment with arimoclomol delayed disease progression and prevented protein aggregation in the SOD1 mouse model of ALS .
Inclusion Body Myositis (IBM)
A phase 2/3 randomized controlled trial of arimoclomol in IBM did not meet its primary endpoint .
- The study included 152 IBM subjects who were randomized to receive arimoclomol or placebo .
- The IBMFRS declined by a mean of 3.25 points with arimoclomol vs. 2.26 points with placebo over 20 months (p=0.11) .
- Secondary efficacy outcome measures did not show any statistically significant treatment group differences .
- Patients receiving arimoclomol were more likely to discontinue treatment due to adverse events (17.8% vs. 5.1%) . The most frequently reported adverse events observed with higher incidence in the arimoclomol group were gastrointestinal disorders (54.8% vs. 39.7%) .
Rhodopsinopathies
Arimoclomol has been investigated in in vitro and in vivo models of P23H rhodopsin retinitis pigmentosa (RP) .
- In P23H rhodopsin transgenic rat models, arimoclomol improved electroretinogram responses and prolonged photoreceptor survival .
- Treated animal retinae showed improved photoreceptor outer segment structure and reduced rhodopsin aggregation compared with vehicle-treated controls .
- Arimoclomol activated the heat-shock response (HSR) in P23H retinae and enhanced the unfolded protein response (UPR) .
Diabetic Retinopathy
Bimoclomol treatment resulted in a functional improvement in a rat model of diabetic retinopathy, with increased b-wave electroretinogram (ERG) amplitude compared with vehicle-treated rats . Arimoclomol is an analogue of bimoclomol .
Peripheral Nerve Injury
BRX-220, a co-inducer of heat shock proteins and an analogue of arimoclomol, was examined for its effect on sensory fibers of the rat following peripheral nerve injury . BRX-220 increased motor neuron survival in a rat sciatic nerve crush model .
Table of Applications and Results
Mechanism of Action
Arimoclomol (maleate) stimulates a natural cellular repair pathway by activating molecular chaperones. It uses a unique ‘molecular chaperone’ co-induction mechanism, believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . This activation helps clear lipid build-up in cells, improving lysosomal function .
Comparison with Similar Compounds
Arimoclomol (maleate) is unique due to its specific mechanism of action and its potential to treat a broad range of diseases. Similar compounds include:
Bimoclomol: Another HSP co-inducer with similar properties but different molecular targets.
BRX-220: A related compound with similar therapeutic applications.
Arimoclomol stands out due to its investigational status and the promising results from clinical trials, making it a potential breakthrough in treating neurodegenerative and rare genetic disorders.
Properties
Molecular Formula |
C18H24ClN3O7 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1- |
InChI Key |
OHUSJUJCPWMZKR-VOMHRUSGSA-N |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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